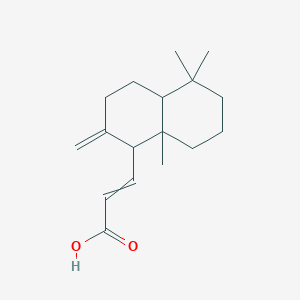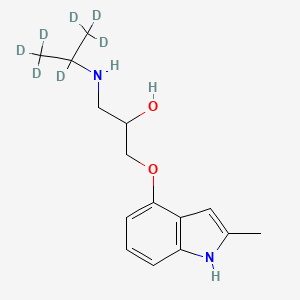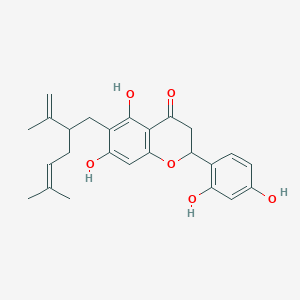
Methyl alpha-D-maltoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl alpha-D-maltoside is a glycoside compound derived from maltose, a disaccharide composed of two glucose units. It is characterized by the presence of a methyl group attached to the alpha position of the glucose unit. This compound is known for its role in various biochemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl alpha-D-maltoside can be synthesized through the glycosylation of maltose with methanol in the presence of an acid catalyst. The reaction typically involves heating maltose with methanol and an acid such as hydrochloric acid or sulfuric acid. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale glycosylation processes. These processes are designed to ensure high efficiency and purity of the final product. The use of continuous reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality and quantity of this compound.
化学反応の分析
Types of Reactions
Methyl alpha-D-maltoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl alpha-D-maltoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of glycosylation and carbohydrate chemistry.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and transport.
Medicine: It is used in the development of drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: It is employed in the formulation of detergents and surfactants for various industrial applications.
作用機序
The mechanism of action of methyl alpha-D-maltoside involves its interaction with specific molecular targets and pathways. In biological systems, it binds to carbohydrate-binding proteins and enzymes, influencing their activity. The compound can modulate the transport and metabolism of carbohydrates, thereby affecting cellular processes.
類似化合物との比較
Methyl alpha-D-maltoside can be compared with other glycosides such as:
Methyl alpha-D-glucopyranoside: Similar in structure but differs in the glycosidic linkage.
Methyl beta-D-maltoside: Differs in the anomeric configuration (beta instead of alpha).
5-Thiomaltose: Contains a sulfur atom in place of an oxygen atom in the glycosidic bond.
These compounds share some properties with this compound but also exhibit unique characteristics that make them suitable for specific applications.
特性
分子式 |
C13H24O11 |
|---|---|
分子量 |
356.32 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9-,10-,11-,12+,13-/m1/s1 |
InChIキー |
FHNIYFZSHCGBPP-GQMWFRSDSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


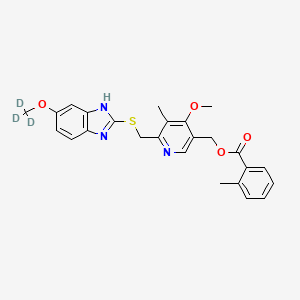

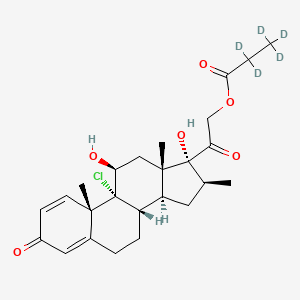
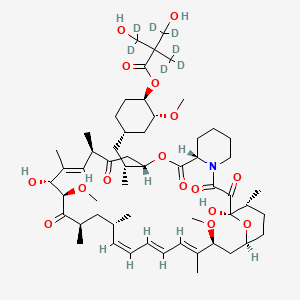
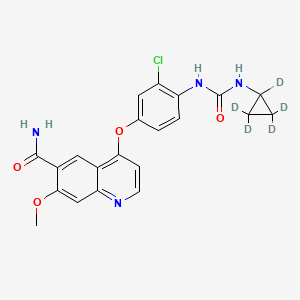
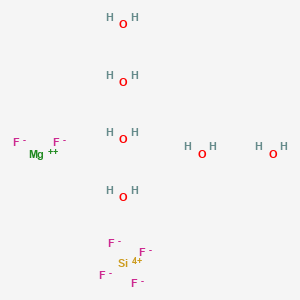


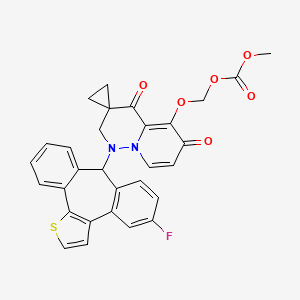
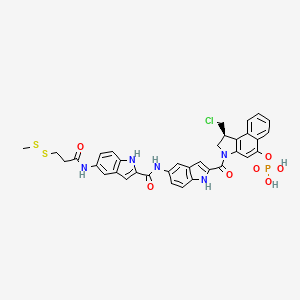
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
